3-(Methoxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one
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Overview
Description
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromone core with methoxymethyl and dimethyl substituents, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,6-dimethylphenol, the compound can be synthesized via a series of steps including methylation, formylation, and cyclization.
Methylation: 2,6-dimethylphenol is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide to form 2,6-dimethylmethoxybenzene.
Formylation: The methylated product is then subjected to formylation using formaldehyde and a catalyst like zinc chloride to introduce the methoxymethyl group.
Cyclization: The formylated intermediate undergoes cyclization under acidic conditions, such as using sulfuric acid, to form the chromone core, resulting in 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced chromone derivatives.
Substitution: Substituted chromone derivatives with various functional groups.
Scientific Research Applications
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one: Unique due to its specific substituents and chromone core.
2,6-Dimethylchromone: Lacks the methoxymethyl group, resulting in different chemical properties.
3-Methoxychromone: Contains a methoxy group instead of methoxymethyl, leading to variations in reactivity and biological activity.
Uniqueness
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one is unique due to the presence of both methoxymethyl and dimethyl groups, which may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
88214-16-8 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(methoxymethyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H14O3/c1-8-4-5-12-10(6-8)13(14)11(7-15-3)9(2)16-12/h4-6H,7H2,1-3H3 |
InChI Key |
HUMIWEGUNZHSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)COC)C |
Origin of Product |
United States |
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